REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13].[OH-].[K+].S(OC)(O[CH3:20])(=O)=O>CO>[CH3:20][O:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([NH:9][CH:10]=[O:11])=[C:4]([CH3:12])[C:3]=1[CH3:13] |f:1.2|
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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OC1=C(C(=C(C(=C1)C)NC=O)C)C
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Name
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aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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42 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
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was added to the resulting solution at room temperature
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed
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Type
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TEMPERATURE
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Details
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with heating for 14 hours
|
Duration
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14 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution was cooled down
|
Type
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CUSTOM
|
Details
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the crystals precipitated
|
Type
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FILTRATION
|
Details
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were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(C(=C1)C)NC=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |